molecular formula C14H13FN4O2 B2612082 6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide CAS No. 1444372-33-1

6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide

Cat. No.: B2612082
CAS No.: 1444372-33-1
M. Wt: 288.282
InChI Key: PWHJQUJXZWSRCM-UHFFFAOYSA-N
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Description

6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide is a synthetic compound known for its applications in various scientific fields It is characterized by its unique chemical structure, which includes a fluorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives and carbamoyl-substituted molecules. Examples include:

Uniqueness

What sets 6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorine atom and pyridine ring contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-N-[3-(methylcarbamoylamino)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c1-16-14(21)19-11-4-2-3-10(7-11)18-13(20)9-5-6-12(15)17-8-9/h2-8H,1H3,(H,18,20)(H2,16,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHJQUJXZWSRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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